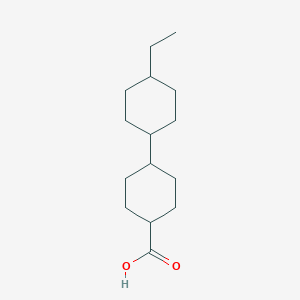

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h11-14H,2-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIHEFMTIUJJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470735 | |

| Record name | Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84976-67-0 | |

| Record name | Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthesis pathway for trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a valuable intermediate in the development of liquid crystals and pharmaceuticals.[1] This document outlines the experimental protocol, presents quantitative data from various reaction conditions, and visualizes the synthesis pathway and workflow.

Core Synthesis Pathway: Catalytic Hydrogenation

The primary route for the synthesis of 4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid involves the catalytic hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid. This reaction reduces the aromatic rings of the biphenyl starting material to form the desired bicyclohexyl structure. A key challenge in this synthesis is controlling the stereochemistry to preferentially obtain the trans isomer, which is often the desired configuration for specific applications.[2]

A patented method describes the use of a palladium catalyst to achieve this transformation. The process is carried out under hydrogen pressure, and the ratio of cis to trans isomers can be influenced by reaction conditions such as temperature and time.[2]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from various experimental conditions for the hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid. The data highlights the influence of reaction temperature and duration on the product yield and the resulting ratio of cis and trans isomers.

| Experiment | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Hydrogen Pressure | Yield (%) | cis/trans Ratio (A-ring) |

| 1 | 4'-ethyl-biphenyl-4-carboxylic acid | 10% Pd/C | Acetic Acid | 85 (5h) then 125 (16h) | 21 | Not Specified | >99 | 20/80 |

| 2 | 4'-ethyl-biphenyl-4-carboxylic acid | 10% Pd/C | Acetic Acid | 125 | 16 | Not Specified | >99 | 18/82 |

| 3 | 4'-ethyl-biphenyl-4-carboxylic acid | 10% Pd/C | Acetic Acid | 160 | 16 | Not Specified | 90 | 73/27 |

Data extracted from patent CN101550077B. The 'A-ring' refers to the cyclohexane ring to which the carboxylic acid group is not attached.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid based on the procedures outlined in the reference patent.[2]

Materials:

-

4'-ethyl-biphenyl-4-carboxylic acid

-

10% Palladium on Carbon (Pd/C) catalyst

-

Acetic Acid

-

Ethyl Acetate

-

Saturated Brine Solution

-

Water

-

High-pressure autoclave

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 0.50 g (2.2 mmol) of 4'-ethyl-biphenyl-4-carboxylic acid and 2 ml of acetic acid.

-

Catalyst Addition: Add 100 mg of 10% palladium on carbon (50% wet) to the reaction mixture.

-

Hydrogenation:

-

Condition Set 1: Heat the sealed autoclave to 85°C and maintain for 5 hours. Subsequently, increase the temperature to 125°C and maintain for an additional 16 hours.

-

Condition Set 2: Heat the sealed autoclave to 125°C and maintain for 16 hours.

-

Condition Set 3: Heat the sealed autoclave to 160°C and maintain for 16 hours.

-

-

Cooling and Catalyst Removal: After the reaction is complete, cool the autoclave to room temperature. Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Work-up:

-

Add water to the filtrate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with a saturated brine solution.

-

-

Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 4'-ethyl-bicyclohexyl-4-carboxylic acid.

-

Analysis: Analyze the product by gas chromatography to determine the cis/trans isomer ratio.

Visualizations

Synthesis Pathway Diagram

Caption: Catalytic hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a notable liquid crystal intermediate, possesses a unique molecular architecture that imparts desirable properties for applications in materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and explores its potential, though not yet established, relevance in pharmaceutical research and drug development. The information is presented to cater to researchers, scientists, and professionals in drug development, with a focus on structured data, detailed methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline compound. Its rigid bicyclohexyl core, combined with the polar carboxylic acid group, is a key determinant of its liquid crystalline behavior.[1] The ethyl group on one of the cyclohexane rings contributes to the molecule's overall shape and influences its mesophase properties.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| CAS Number | 84976-67-0 | [1] |

| Appearance | White to off-white crystalline powder | - |

| Boiling Point (Predicted) | 355.8 ± 10.0 °C | - |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 4.90 ± 0.10 | - |

| Solubility | Soluble in methanol | - |

Synthesis and Purification

The synthesis of this compound typically involves the catalytic hydrogenation of the corresponding biphenyl precursor, 4'-ethylbiphenyl-4-carboxylic acid. This method is effective in saturating the aromatic rings to yield the desired bicyclohexyl structure. The trans isomer is the thermodynamically more stable product and can be favored through the selection of appropriate reaction conditions and catalysts.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a general method for the synthesis of this compound based on patent literature for similar compounds.[2]

Materials:

-

4'-ethylbiphenyl-4-carboxylic acid

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a high-pressure autoclave, dissolve 4'-ethylbiphenyl-4-carboxylic acid in an aqueous solution of sodium hydroxide.

-

Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the starting material.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring hydrogen uptake to determine reaction completion.

-

After cooling to room temperature, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the crude product.

-

Collect the solid product by filtration and wash with deionized water.

-

Dry the crude product under vacuum.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to obtain the high-purity material required for liquid crystal applications. Recrystallization is a common and effective method.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, isopropanol, or a mixture such as n-heptane/ethanol[3])

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For improved yield, further cool the solution in an ice bath.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent. The purity can be assessed by measuring the melting point and using analytical techniques like HPLC.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals in the aliphatic region (0.8-2.5 ppm) corresponding to the ethyl and cyclohexyl protons. A downfield signal for the carboxylic acid proton (>10 ppm), which is typically broad and exchanges with D₂O. |

| ¹³C NMR | Multiple signals in the aliphatic region (10-50 ppm) for the ethyl and cyclohexyl carbons. A signal for the carboxylic acid carbonyl carbon around 170-180 ppm. |

| FT-IR | A broad O-H stretching band from approximately 2500-3300 cm⁻¹. A sharp C=O stretching band around 1700 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the molecular weight (238.37 g/mol ). Fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the bicyclohexyl ring system. |

Applications in Materials Science

The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[1] Its rigid core structure and terminal functional groups allow for the creation of molecules with specific mesogenic properties, which are crucial for the manufacturing of liquid crystal displays (LCDs). The thermal stability and optical anisotropy of the resulting liquid crystal molecules are enhanced by the bicyclohexyl moiety.[1]

Potential in Drug Development

While there is no direct evidence of this compound being used in drug development, its structural motifs are of interest to medicinal chemists.

Bicyclohexyl Scaffolds in Medicinal Chemistry

The bicyclohexyl core provides a rigid and well-defined three-dimensional structure. Such rigid scaffolds can be advantageous in drug design as they can lead to more specific interactions with biological targets like enzymes and receptors. The lipophilicity imparted by the bicyclohexyl and ethyl groups can also be a key parameter in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Carboxylic Acid Functionality in Drug Design

The carboxylic acid group is a common functional group in many approved drugs. It can participate in hydrogen bonding and ionic interactions with biological targets. Furthermore, it can be modified into various esters or amides to create prodrugs with improved pharmacokinetic profiles. The carboxylic acid moiety in this compound offers a handle for chemical modification to generate a library of derivatives for biological screening.

Liquid Crystals in Drug Delivery

The field of liquid crystals is being explored for novel drug delivery systems. The unique self-assembling properties of certain liquid crystalline materials can be harnessed to encapsulate and control the release of therapeutic agents. Although this compound itself is an intermediate, the understanding of its properties contributes to the broader knowledge of liquid crystal chemistry that could be applied to the design of advanced drug delivery vehicles.

Caption: Potential workflow for exploring the pharmaceutical applications of the core molecule.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin and serious eye irritation.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Conclusion

This compound is a well-defined chemical entity with established importance in the field of liquid crystal technology. Its synthesis and purification are achievable through standard organic chemistry techniques. While its direct biological activity has not been reported, its structural features, including a rigid bicyclohexyl scaffold and a modifiable carboxylic acid group, present intriguing possibilities for its use as a building block in drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation could unveil new avenues for the application of this compound in the pharmaceutical sciences.

References

An In-Depth Technical Guide to Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of liquid crystal materials.

Core Molecular Structure and Properties

This compound is an organic compound characterized by a bicyclohexyl core structure. This rigid core, combined with the polar carboxylic acid group, imparts the molecule with the necessary properties for its application in liquid crystal displays.[1] The trans configuration of the cyclohexyl rings is a critical feature for achieving the desired liquid crystalline phases.

Chemical Identifier Summary

| Identifier | Value |

| CAS Number | 84976-67-0[1][2][3][4] |

| Molecular Formula | C15H26O2[1][2][3][4] |

| Molecular Weight | 238.37 g/mol [1][2][3][4] |

| IUPAC Name | This compound |

| Synonyms | trans, trans-4'-Ethylbicyclohexyl-4-carboxylic Acid[4], trans-4-(trans-4-Ethylcyclohexyl)cyclohexanecarboxylic Acid[4] |

| SMILES | C[C@@H]1CC--INVALID-LINK--=O)CC2">C@@HCC1 |

| InChI Key | OQIHEFMTIUJJET-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Predicted Value |

| Boiling Point | 355.8 ± 10.0 °C[5] |

| Density | 1.008 ± 0.06 g/cm³[5] |

| pKa | 4.90 ± 0.10[5] |

| LogP | 4.89[2] |

Experimental Protocols

Synthesis of this compound

A key step in the synthesis of this compound involves the hydrogenation of a biphenyl precursor. The following protocol is based on the methodology described in patent CN101550077B.

Reaction: Hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid.

Reagents:

-

4'-ethyl-biphenyl-4-carboxylic acid

-

Palladium catalyst (e.g., Palladium on carbon)

-

Solvent (e.g., ethyl acetate)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve 4'-ethyl-biphenyl-4-carboxylic acid in a suitable solvent such as ethyl acetate.

-

Add a catalytic amount of a palladium-based catalyst.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to a pressure of up to 2 MPa.

-

Heat the reaction mixture to a temperature between 85°C and 125°C.

-

Maintain the reaction under stirring for several hours until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

The filtrate, containing the product, is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound. The ratio of cis to trans isomers can be determined by gas chromatography.

Representative Esterification Protocol

As a carboxylic acid, this compound readily undergoes esterification to form liquid crystal molecules. The following is a general procedure for the esterification of a carboxylic acid.

Reaction: Esterification with a phenol derivative.

Reagents:

-

This compound

-

A substituted phenol (e.g., 4-cyanophenol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve this compound and the substituted phenol in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, the precipitated dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is washed successively with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester product.

-

The product can be further purified by column chromatography or recrystallization.

Logical Workflow and Applications

This compound serves as a crucial building block in the synthesis of more complex liquid crystal molecules. Its rigid, rod-like structure is a key determinant of the mesomorphic properties of the final liquid crystal material.

Caption: Synthesis and Application Workflow.

Safety Information

This compound is classified as causing skin and serious eye irritation.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid | SIELC Technologies [sielc.com]

- 3. trans-4-Ethyl-(1,1-bicyclohexyl)-4-carboxylic acid price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid"

This technical guide provides a comprehensive overview of the physical and chemical properties of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Identity and Physical Properties

This compound, with the CAS Number 84976-67-0, is a white crystalline solid.[1] Its fundamental identifiers and physical characteristics are summarized in the tables below. It is important to note that while some experimental data is available, certain physical properties are based on predicted values.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | trans-4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid |

| CAS Number | 84976-67-0 |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Synonyms | trans,trans-4'-Ethylbicyclohexyl-4-carboxylic acid, 4'-(trans-ethyl)-trans-bicyclohexyl-4-carboxylic acid |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | Not available | |

| Boiling Point | 355.8 ± 10.0 °C (Predicted) | [1] |

| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.90 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis and Analysis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid.[2]

-

Detection: UV detection.

-

Note: For Mass Spectrometry (MS) compatible applications, formic acid is the preferred acidic modifier.[2]

Biological Activity and Potential Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, studies on other bicyclohexyl carboxylic acid derivatives have suggested potential anti-inflammatory and antiproliferative activities.[3][4]

Based on the activities of these related compounds, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action if this compound were to exhibit anti-inflammatory properties. This is a generalized representation and has not been experimentally validated for this compound.

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials. Its rigid bicyclohexyl core structure contributes to the desirable properties of liquid crystals, such as thermal stability and optical anisotropy.

Conclusion

This compound is a well-defined chemical entity with established importance in the field of liquid crystal technology. While its fundamental properties are known, a significant portion of the available data is predictive. Further experimental validation of its physical and chemical characteristics is warranted. Moreover, the exploration of its potential biological activities, inspired by related structures, could open new avenues for its application in drug discovery and development. This technical guide serves as a foundational resource for researchers interested in this compound, highlighting both the current state of knowledge and the areas ripe for future investigation.

References

- 1. trans-4-Ethyl-(1,1-bicyclohexyl)-4-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid | SIELC Technologies [sielc.com]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid: Synthesis, Analysis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a dicyclohexyl derivative recognized for its utility as a liquid crystal intermediate. Its rigid bicyclohexyl core and terminal carboxylic acid group make it a valuable component in the synthesis of liquid crystal materials with desirable optical and thermal properties. Beyond materials science, its structural motifs are of interest to medicinal chemists as scaffolds in drug design, where the rigid core can provide a defined orientation for pharmacophoric groups, and the carboxylic acid handle allows for diverse chemical modifications. This technical guide provides an in-depth overview of the IUPAC nomenclature, physicochemical properties, synthesis, and analysis of this compound.

IUPAC Nomenclature

The formal IUPAC name for this compound is (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid . Other commonly used synonyms include trans-4-(trans-4-ethylcyclohexyl)cyclohexanecarboxylic acid. The "(trans,trans)" designation specifies the stereochemical relationship of the substituents on both cyclohexane rings.

Physicochemical and Predicted Properties

Quantitative experimental data for this compound is not widely available in public literature. The following table summarizes predicted data and experimental values for closely related analogs.

| Property | Value | Source |

| Molecular Formula | C15H26O2 | |

| Molecular Weight | 238.37 g/mol | |

| Predicted Boiling Point | 355.8 ± 10.0 °C | ChemicalBook |

| Predicted Density | 1.008 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.90 ± 0.10 | ChemicalBook |

| Physical Form | White to off-white powder or crystals | |

| Solubility | Soluble in methanol | ChemicalBook |

Experimental Protocols

Synthesis of (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid

The synthesis of 4'-substituted-[1,1'-bicyclohexyl]-4-carboxylic acids typically involves the hydrogenation of the corresponding biphenyl derivative. A key challenge in the synthesis is achieving a high percentage of the desired trans,trans isomer, as the cis isomers can be difficult to separate. The following is a representative protocol adapted from patent literature describing the synthesis of similar compounds.[1]

Reaction Scheme:

4'-Ethyl-4-biphenylcarboxylic acid → (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid

Materials:

-

4'-Ethyl-4-biphenylcarboxylic acid

-

Rhodium on carbon catalyst (e.g., 5% Rh/C)

-

Solvent (e.g., Tetrahydrofuran (THF), acetic acid)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 4'-ethyl-4-biphenylcarboxylic acid is prepared in a suitable solvent such as a mixture of THF and acetic acid in a high-pressure reactor.

-

The rhodium on carbon catalyst is added to the solution. The catalyst loading is typically around 5-10% by weight relative to the starting material.

-

The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction is typically carried out at an elevated temperature (e.g., 100-150°C) and pressure (e.g., 50-100 atm).

-

The reaction mixture is agitated for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product, which is a mixture of cis and trans isomers, can be subjected to an isomerization step to increase the yield of the desired trans,trans isomer. This is often achieved by heating the mixture in a high-boiling solvent in the presence of a catalyst.

-

Purification of the final product is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). A patent for the synthesis of 4'-ethyl-bicyclohexyl-4-carboxylic acid reported a cis/trans isomer ratio of 18/82 after hydrogenation at 125°C for 16 hours.[1]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for assessing the purity and isomeric ratio of this compound. A general reverse-phase HPLC method can be developed as follows:

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

This method should be capable of separating the cis and trans isomers of the title compound, allowing for the determination of the isomeric purity. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.

Visualizations

Synthesis and Isomerization Workflow

The following diagram illustrates a typical workflow for the synthesis of (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid, including the key isomerization step to enrich the desired trans,trans stereoisomer.

Caption: Synthesis and purification workflow for the target molecule.

Conclusion

This compound is a key intermediate in the field of liquid crystals. While detailed experimental data on this specific compound is limited in open literature, this guide provides a comprehensive overview based on available information for the compound and its close analogs. The provided synthetic and analytical protocols offer a solid foundation for researchers and scientists working with this class of molecules. Further research into its biological activities could open new avenues for its application in drug discovery and development.

References

A Technical Guide to the Solubility of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals and potentially other advanced materials. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document presents a compilation of expected solubility behavior based on its chemical structure, a representative (hypothetical) dataset, and a detailed experimental protocol for its determination.

Introduction to this compound

This compound is an organic compound characterized by a bicyclohexyl core, which provides a rigid and non-polar structure, and a polar carboxylic acid functional group. This amphiphilic nature dictates its solubility in various solvents. The large, non-polar bicyclohexyl moiety suggests poor solubility in aqueous solutions, while the carboxylic acid group allows for interactions with polar and protic solvents, and solubility in basic aqueous solutions through salt formation.[1][2][3] Carboxylic acids of this nature are generally soluble in a range of organic solvents, with solubility being influenced by the polarity of the solvent and its ability to form hydrogen bonds.[1][4][5]

Solubility Data

While specific experimental data for this compound is not extensively published, the following table presents a set of representative, hypothetical solubility data in common laboratory solvents at various temperatures. This data is intended to provide a general understanding of the compound's likely solubility profile and to serve as a reference for experimental design.

Table 1: Representative Solubility of this compound

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Polar Protic Solvents | ||

| Methanol | 25 | 55 |

| 40 | 95 | |

| Ethanol | 25 | 40 |

| 40 | 70 | |

| Isopropanol | 25 | 25 |

| 40 | 45 | |

| Water (pH 7) | 25 | < 0.1 |

| Polar Aprotic Solvents | ||

| Acetone | 25 | 60 |

| 40 | 110 | |

| Acetonitrile | 25 | 30 |

| 40 | 55 | |

| Tetrahydrofuran (THF) | 25 | 75 |

| 40 | 130 | |

| Non-Polar Solvents | ||

| Toluene | 25 | 15 |

| 40 | 35 | |

| Hexane | 25 | < 1 |

| 40 | 2 |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details a standard laboratory procedure for determining the thermodynamic solubility of this compound using the shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water with a small amount of acid like phosphoric or formic acid)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.[8]

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6]

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC-UV Analysis:

-

Set up the HPLC-UV system with an appropriate column and mobile phase. The UV detector should be set to a wavelength where the compound has maximum absorbance.

-

Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered samples from the solubility experiments.

-

Record the peak areas for each sample.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in each of the filtered samples.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Video: Physical Properties of Carboxylic Acids [jove.com]

- 5. organicmystery.com [organicmystery.com]

- 6. enamine.net [enamine.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Technical Guide

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic compound, recognized for its application as a liquid crystal intermediate.[1] The unique arrangement of its bicyclohexyl core, a flexible ethyl group, and a polar carboxylic acid function imparts the specific physicochemical properties essential for the synthesis of advanced liquid crystal materials. A thorough understanding of its molecular structure is paramount for its application in materials science and drug development. This technical guide provides a comprehensive overview of the expected spectral characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar bicyclohexyl and carboxylic acid-containing molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.2 - 2.4 | Multiplet | 1H | CH-COOH |

| ~1.0 - 2.0 | Multiplets | 20H | Cyclohexyl CH and CH₂ |

| ~1.2 - 1.4 | Quartet | 2H | -CH₂-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~180 - 185 | -COOH |

| ~40 - 50 | CH-COOH |

| ~30 - 45 | Cyclohexyl CH |

| ~25 - 35 | Cyclohexyl CH₂ |

| ~28 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2850-2960 | Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1200-1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium | O-H bend (Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 238 | [M]⁺ (Molecular Ion) |

| 221 | [M - OH]⁺ |

| 193 | [M - COOH]⁺ |

| 165 | Fragmentation of bicyclohexyl ring |

| 83 | Cyclohexyl fragment |

| 55 | Alkyl fragments |

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate molecular characterization. The following are detailed methodologies for the key spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the collection of 1024 or more scans to achieve adequate signal-to-noise.

-

Process the data with a line broadening of 1-2 Hz.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Utilize a direct insertion probe for a solid sample or dissolve the sample in a suitable volatile solvent for injection into a system with an appropriate ionization source.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

-

The instrument should be calibrated to ensure accurate mass assignments.

-

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectral data for chemical structure elucidation is a critical process for researchers. The following diagram illustrates this workflow.

References

The Bicyclohexyl Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of bicyclohexyl carboxylic acids, a class of compounds at the intersection of materials science and pharmacology. From their initial synthesis to their modern-day application as crucial scaffolds in drug discovery, this document provides a comprehensive overview of their history, synthesis, and biological significance.

Discovery and History: An Evolving Narrative

The precise moment of discovery for the first bicyclohexyl carboxylic acid is not definitively documented in readily available historical records. However, the emergence of this chemical scaffold is intrinsically linked to the development of catalytic hydrogenation techniques in the early 20th century. The ability to saturate aromatic rings opened up new avenues for chemists to explore novel alicyclic structures.

Early work on related compounds, such as the investigation of [bicyclohexyl]-1-carboxylic acid 2-piperidino-ethyl ester hydrochloride (dihexyverine) in 1955, indicates that derivatives of bicyclohexyl carboxylic acids were being explored for their pharmacological properties by the mid-20th century. This early research laid the groundwork for understanding the potential of the bicyclohexyl moiety in interacting with biological systems.

A significant milestone in the history of these compounds is the development of methods for the stereoselective synthesis of trans-isomers, which are particularly important for their application in liquid crystals. More recently, the focus has shifted towards their use in medicinal chemistry, where the bicyclohexyl group serves as a bioisosteric replacement for the phenyl ring, a strategy employed to improve the pharmacokinetic properties of drug candidates.

Synthetic Methodologies

The synthesis of bicyclohexyl carboxylic acids can be broadly categorized into two primary approaches: the hydrogenation of corresponding biphenyl carboxylic acids and the construction of the bicyclohexyl system through other synthetic routes.

Catalytic Hydrogenation of Biphenyl Carboxylic Acids

This is the most common and direct method for the synthesis of bicyclohexyl carboxylic acids. The reaction involves the reduction of the two aromatic rings of a biphenyl carboxylic acid derivative in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol: Synthesis of Bicyclohexyl-4-carboxylic Acid [1]

-

Reactants: Biphenyl-4-carboxylic acid (9.9 g, 50 mmol), ethanol (500 ml), glacial acetic acid (150 ml), platinum oxide (1.0 g).

-

Procedure:

-

A solution of biphenyl-4-carboxylic acid in ethanol and glacial acetic acid is prepared.

-

Platinum oxide is added to the solution as a catalyst.

-

The mixture is hydrogenated overnight at 40 psi.

-

The solution is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield bicyclohexyl-4-carboxylic acid as a white solid.

-

-

Yield: 10.5 g.

-

Melting Point: 122°-125° C.

The choice of catalyst (e.g., platinum, palladium, rhodium) and reaction conditions (temperature, pressure, solvent) can significantly influence the stereoselectivity of the hydrogenation, leading to different ratios of cis and trans isomers. For instance, using a palladium catalyst under specific temperature and pressure conditions can preferentially yield the trans-isomer.

Experimental Protocol: Synthesis of 4'-ethyl-bicyclohexyl-4-carboxylic acid

-

Reactants: 4'-ethyl-biphenyl-4-carboxylic acid (0.50 g, 2.2 mmol), acetic acid (2 ml), 10% palladium on carbon (100 mg).

-

Procedure:

-

The reactants are placed in a 50 ml autoclave.

-

The system is purged with nitrogen and then with hydrogen.

-

The temperature is raised to 125°C, and the hydrogen pressure is adjusted to 0.4 MPa.

-

The reaction is carried out for 16 hours.

-

After cooling, the catalyst is removed by filtration.

-

Water is added to the reaction mixture, which is then extracted with ethyl acetate.

-

The organic layer is washed with saturated brine and concentrated under reduced pressure.

-

-

Yield: >99%.

-

Isomer Ratio (cis/trans): 18/82.

Other Synthetic Routes

While hydrogenation is prevalent, other methods have also been employed. For example, [1,1'-bicyclohexyl]-1-carboxylic acid can be synthesized from [1,1'-bicyclohexyl]-1-ol and formic acid in the presence of sulfuric acid.

Experimental Protocol: Synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid

-

Reactants: [1,1'-bicyclohexyl]-1-ol, formic acid, sulfuric acid.

-

Procedure:

-

The reaction is carried out with sulfuric acid at a temperature of 5 - 10°C for 1 hour.

-

-

Yield: 85%.

This method provides an alternative pathway that avoids the use of high-pressure hydrogenation.

Physicochemical Properties

The physicochemical properties of bicyclohexyl carboxylic acids are influenced by the substitution pattern on the cyclohexyl rings and the stereochemistry of the ring junction. The presence of the bulky, lipophilic bicyclohexyl group generally leads to low aqueous solubility and a high octanol-water partition coefficient (logP).

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| [1,1'-Bicyclohexyl]-1-carboxylic acid | C13H22O2 | 210.31 | 122 | 4.90 ± 0.10 |

| Bicyclohexyl-4-carboxylic acid | C13H22O2 | 210.31 | 122-125 | - |

| trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C16H28O2 | 252.39 | 200 | 4.90 ± 0.10 |

| 4'-Ethyl-bicyclohexyl-4-carboxylic acid | C15H26O2 | 238.37 | - | - |

Applications in Drug Discovery and Development

The bicyclohexyl carboxylic acid motif has gained significant attention in medicinal chemistry, primarily as a bioisosteric replacement for the phenyl group. This "scaffold hopping" strategy aims to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

Bioisosterism: The Bicyclohexyl Advantage

Replacing a planar phenyl ring with a three-dimensional, saturated bicyclohexyl group can offer several advantages:

-

Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can lead to increased metabolic stability and a longer half-life of the drug.

-

Enhanced Solubility: While the bicyclohexyl group is lipophilic, the disruption of the planar aromatic system can sometimes lead to improved aqueous solubility by reducing crystal packing forces.

-

Novel Intellectual Property: The modification of a known pharmacophore with a bicyclohexyl group can lead to novel chemical entities with distinct patentability.

-

Fine-tuning of Conformation: The rigid and well-defined stereochemistry of the bicyclohexyl scaffold can help in optimizing the binding of a ligand to its target receptor.

Caption: Bioisosteric replacement of a phenyl ring with a bicyclohexyl group.

Dihexyverine: A Case Study

Dihexyverine, an ester derivative of [bicyclohexyl]-1-carboxylic acid, serves as a classic example of a pharmacologically active compound from this class. It functions as an antimuscarinic agent, antagonizing the action of acetylcholine at muscarinic receptors.

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. There are five subtypes (M1-M5), which are involved in various physiological processes. Dihexyverine acts as a competitive antagonist at these receptors, blocking the downstream signaling cascades.

Caption: Simplified signaling pathway of M1/M3/M5 muscarinic receptors and the antagonistic action of Dihexyverine.

Experimental Workflows in Drug Discovery

The evaluation of bicyclohexyl carboxylic acid derivatives in a drug discovery setting involves a series of well-defined experimental workflows. A crucial step is to determine the binding affinity of these compounds to their target receptors.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

Bicyclohexyl carboxylic acids have transitioned from being curiosities of synthetic chemistry to valuable building blocks in modern drug discovery. Their unique three-dimensional structure and favorable physicochemical properties make them an attractive alternative to traditional aromatic scaffolds. The continued exploration of novel synthetic routes to access diverse derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of new and improved therapeutic agents. As the drive to escape "flatland" in medicinal chemistry continues, the bicyclohexyl carboxylic acid core is poised to play an increasingly important role in the design of the next generation of drugs.

References

Methodological & Application

Application Notes and Protocols for the Esterification of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate in the synthesis of various functional materials, including liquid crystals and pharmaceutical compounds. Its rigid bicyclohexyl core imparts desirable properties such as thermal stability and specific molecular alignments. The esterification of the carboxylic acid group is a crucial step to introduce further diversity and modulate the physicochemical properties of the final products. However, the sterically hindered nature of this tertiary carboxylic acid presents challenges for standard esterification procedures.

This document provides detailed application notes and protocols for three common esterification methods suitable for this substrate: the Steglich esterification, the Fischer-Speier esterification, and the Mitsunobu reaction. The choice of method will depend on the specific alcohol to be coupled, the desired reaction conditions (mild vs. harsh), and the scale of the synthesis.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of sterically hindered carboxylic acids, including analogs of this compound, using the methods described below.

| Esterification Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Steglich Esterification | Primary/Secondary Alcohol | DCC, DMAP | Dichloromethane | 0 to Room Temp | 3 - 24 | >80 | [1][2] |

| Steglich Esterification | tert-Butanol | DCC, DMAP | Dichloromethane | 0 to Room Temp | 3 | High | [2] |

| Fischer-Speier Esterification | Methanol | Conc. Sulfuric Acid | Toluene/Methanol | Reflux | 3 | ~100 | [3] |

| Mitsunobu Reaction | Primary/Secondary Alcohol | DEAD, PPh₃ | THF | 0 to Room Temp | 6 - 8 | Variable | [4][5] |

DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine; THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[1] It utilizes a carbodiimide (such as DCC) for activation and a catalytic amount of DMAP.[2]

Materials:

-

This compound

-

Alcohol (e.g., primary or secondary alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct will be visible as a white solid.

-

Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ester.

Protocol 2: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed method.[6] To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed azeotropically.[7] This protocol is adapted from the synthesis of a similar liquid crystal ester.[3]

Materials:

-

This compound

-

Methanol (or other simple alcohol)

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), toluene, and a large excess of methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 3 hours.

-

After cooling to room temperature, remove the excess methanol via rotary evaporation.

-

Dilute the remaining solution with toluene and wash twice with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

The product can be further purified by distillation or recrystallization if necessary. A yield of approximately 100% can be expected for the crude product.[3]

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions with inversion of stereochemistry at the alcohol center.[5] It uses a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[4]

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringe for dropwise addition

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 6-8 hours or until completion as monitored by TLC.

-

Upon completion, the triphenylphosphine oxide byproduct may precipitate.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Visualizations

Steglich Esterification Workflow

References

- 1. grokipedia.com [grokipedia.com]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

Application Note: HPLC Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for purity assessment, stability studies, and quality control of this important liquid crystal intermediate.

Introduction

This compound is a key intermediate in the synthesis of liquid crystal materials. Its purity is critical for the performance of the final liquid crystal display products. This application note describes a robust and reliable reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Experimental Protocol

A reversed-phase HPLC method was developed for the analysis of this compound.[1] The method utilizes a specialized reversed-phase column and an isocratic mobile phase for optimal separation.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Standard LC system with UV-Vis Detector |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid in the mobile phase.[1]

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the mobile phase to obtain a theoretical concentration of 50 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 5000 |

| Repeatability (%RSD) | ≤ 2.0% | < 1.0% |

Table 3: Method Validation Summary

| Parameter | Result |

| Retention Time (RT) | Approximately 5.8 min |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

Caption: HPLC analysis workflow from sample preparation to data reporting.

Caption: Logical relationship of components in the chromatographic separation.

References

Application of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid in Nematic Liquid Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate in the synthesis of advanced nematic liquid crystal materials.[1] Its rigid bicyclohexyl core structure imparts desirable properties to liquid crystal mixtures, including high thermal stability and enhanced optical anisotropy.[1] These characteristics are crucial for the development of high-performance liquid crystal displays (LCDs) and other optoelectronic devices. This document provides detailed application notes on the use of this carboxylic acid in creating nematic liquid crystals and protocols for their synthesis and characterization.

When incorporated into liquid crystal molecules, typically through esterification, the this compound moiety contributes to a stable mesophase over a broad temperature range. The resulting liquid crystal materials are essential components in mixtures designed for various applications, from consumer electronics to specialized scientific instrumentation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the title compound is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 84976-67-0 | [1] |

| Molecular Formula | C15H26O2 | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| Purity | ≥98% | [1] |

Application in Nematic Liquid Crystal Synthesis

This compound is primarily used as a structural building block for calamitic (rod-like) liquid crystals. The most common synthetic route involves the esterification of the carboxylic acid group with a phenolic derivative. The choice of the phenol allows for the fine-tuning of the resulting liquid crystal's properties, such as its dielectric anisotropy and birefringence. For instance, reacting it with a phenol containing a strong polar group, like a cyano (-CN) or fluoro (-F) substituent, can significantly influence the dielectric properties of the final molecule.

The general synthetic approach is illustrated in the following diagram:

Caption: Synthetic pathway for a nematic liquid crystal ester.

Properties of Nematic Liquid Crystal Mixtures

| Property | Representative Value Range | Significance in Applications |

| Clearing Point (N-I Transition) | 70 - 120 °C | Defines the upper operating temperature of the device. |

| Birefringence (Δn) at 589 nm | 0.08 - 0.15 | A key parameter for determining the thickness of the LC layer in displays. |

| Dielectric Anisotropy (Δε) at 1 kHz | -2.0 to +5.0 | Determines the threshold voltage for switching the liquid crystal. |

| Rotational Viscosity (γ1) at 20°C | 50 - 200 mPa·s | Influences the switching speed of the liquid crystal display. |

Experimental Protocols

Protocol 1: Synthesis of a Nematic Liquid Crystal Ester

This protocol describes a general method for the synthesis of a nematic liquid crystal ester, for example, 4-cyanophenyl trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylate, via DCC/DMAP-mediated esterification.

Materials:

-

This compound

-

4-cyanophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol or Hexane for recrystallization

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and 4-cyanophenol (1.05 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure liquid crystal ester.

Caption: Workflow for the synthesis of a nematic liquid crystal ester.

Protocol 2: Characterization of Nematic Liquid Crystal Properties

2.1 Clearing Point Determination by Differential Scanning Calorimetry (DSC)

-

Accurately weigh 2-5 mg of the synthesized liquid crystal into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Cool the sample at the same rate.

-

Perform a second heating scan to ensure a consistent thermal history.

-

The nematic-to-isotropic (N-I) phase transition temperature (clearing point) is identified as the peak maximum of the corresponding endothermic peak in the second heating scan.

2.2 Birefringence (Δn) Measurement by Abbe Refractometer

-

Calibrate the Abbe refractometer with a standard of known refractive index.

-

Place a small amount of the liquid crystal sample on the prism of the refractometer.

-

Use a polarizing filter to measure the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the director of the aligned liquid crystal. An appropriately treated surface on the refractometer prism or a thin, rubbed polyimide-coated glass slide can be used to induce alignment.

-

The birefringence is calculated as Δn = ne - no.

2.3 Dielectric Anisotropy (Δε) Measurement

-

Introduce the liquid crystal sample into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). Two cells are required: one that induces planar alignment (director parallel to the electrodes) and one that induces homeotropic alignment (director perpendicular to the electrodes).

-

Measure the capacitance of the planar (C_parallel) and homeotropic (C_perpendicular) cells at a specific frequency (e.g., 1 kHz) using an LCR meter.

-

The dielectric permittivities are calculated using the cell geometry (electrode area and cell gap).

-

The dielectric anisotropy is calculated as Δε = ε_parallel - ε_perpendicular.

Caption: Logical workflow for liquid crystal characterization.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance nematic liquid crystals. Its incorporation into calamitic structures leads to materials with favorable properties for display applications, including high thermal stability and low viscosity. The provided protocols offer a foundational framework for the synthesis and characterization of novel liquid crystal materials derived from this versatile intermediate. Further research and development in this area can lead to the creation of advanced liquid crystal mixtures with tailored properties for next-generation optoelectronic devices.

References

Application Notes and Protocols: Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a bicyclic carboxylic acid with the CAS Number 84976-67-0. While its primary established application lies in the field of liquid crystal technology, its structural motifs—a rigid bicyclohexyl core and a versatile carboxylic acid functional group—present significant potential for its use as an intermediate in pharmaceutical research and development. The bicyclohexyl scaffold can impart desirable pharmacokinetic properties such as metabolic stability and lipophilicity, while the carboxylic acid handle allows for diverse chemical modifications, including the formation of amides and esters.

This document provides detailed application notes and protocols for the potential use of this compound as a pharmaceutical intermediate. The information is intended to guide researchers in exploring its utility in the synthesis of novel bioactive molecules.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 84976-67-0 | [1][2] |

| Molecular Formula | C₁₅H₂₆O₂ | [2] |

| Molecular Weight | 238.37 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [2] |

Proposed Pharmaceutical Applications

The rigid, non-aromatic bicyclohexyl scaffold of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. The introduction of this moiety can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The carboxylic acid group serves as a key reaction site for the introduction of various pharmacophores through amide or ester linkages.

Based on the structural features of this intermediate and the known bioactivities of molecules containing the bicyclohexyl motif, we propose its potential application in the development of the following classes of therapeutic agents:

-

Enzyme Inhibitors: The rigid bicyclohexyl core can serve as a scaffold to orient functional groups for optimal interaction with the active site of enzymes. For instance, it could be explored in the design of inhibitors for proteases, kinases, or other enzymes implicated in disease.

-

Receptor Modulators: The lipophilic nature of the bicyclohexyl group may facilitate the crossing of cell membranes, making it a suitable component for ligands targeting intracellular receptors.

-

Anticancer Agents: The unique three-dimensional structure of the bicyclohexyl moiety could be exploited to design molecules that disrupt protein-protein interactions or bind to novel allosteric sites on cancer-related proteins.

Experimental Protocols

The following protocols are provided as a guide for the chemical modification and analysis of this compound in a pharmaceutical research setting.

Amide Coupling Protocol (Proposed)

This protocol describes a general procedure for the synthesis of amide derivatives from this compound, a common transformation in medicinal chemistry to introduce diverse functionalities.

Table 2: Reagents and Materials for Amide Coupling

| Reagent/Material | Purpose |

| This compound | Starting material |

| Amine (R-NH₂) | Coupling partner |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling agent |

| DIPEA (N,N-Diisopropylethylamine) | Base |

| DMF (N,N-Dimethylformamide) | Solvent |

| Ethyl acetate | Extraction solvent |

| Saturated aqueous NaHCO₃ solution | Aqueous wash |

| Brine | Aqueous wash |

| Anhydrous Na₂SO₄ | Drying agent |

| Silica gel | for column chromatography |

| Hexanes/Ethyl acetate | Eluent for chromatography |

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired amide.

Workflow Diagram:

Caption: Workflow for the proposed amide coupling reaction.

Esterification Protocol (Proposed)